Lp-PLA2-IN-15

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Lp-PLA2-IN-15 is a compound known for its inhibitory effects on lipoprotein-associated phospholipase A2 (Lp-PLA2). This enzyme is associated with the formation of atherosclerotic plaques and is a target for therapeutic interventions in cardiovascular diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lp-PLA2-IN-15 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. Specific details on the synthetic routes and reaction conditions are proprietary and typically involve advanced organic synthesis techniques .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process would include the use of industrial reactors, purification systems, and quality control measures to meet regulatory standards .

Chemical Reactions Analysis

Chemical Reactions of Lp-PLA2-IN-15: Mechanism of Action

This compound is a selective inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme critically involved in lipid metabolism and inflammatory pathways. Its primary reaction involves blocking Lp-PLA2’s catalytic activity, thereby preventing the hydrolysis of bioactive phospholipids like platelet-activating factor (PAF) and oxidized phospholipids.

Key Substrates and Products

Lp-PLA2 primarily hydrolyzes:

-

PAF : Hydrolyzed to lyso-PAF and acetate.

-

Oxidized phospholipids (e.g., oxidized phosphatidylcholine, oxidized phosphatidylserine): Cleaved into lysophospholipids (e.g., lysophosphatidylcholine, LPA) and oxidized non-esterified fatty acids.

Inhibition by this compound disrupts these reactions, reducing the generation of pro-inflammatory mediators such as lysophosphatidylcholine (LPC) and LPA .

Proposed Inhibition Mechanism

While detailed structural interactions are proprietary, this compound likely competes with substrates for binding to Lp-PLA2’s active site. This aligns with the enzyme’s reliance on specific catalytic residues (e.g., Met117, Tyr307, Tyr335), which are critical for substrate recognition and catalysis . Oxidation or nitration of these residues reduces enzymatic activity, suggesting that inhibitors may target these sites to stabilize inactive conformations .

Impact on Lipid Metabolism and Inflammation

This compound modulates lipid metabolism by preserving oxidized phospholipids and PAF, which accumulate due to inhibited hydrolysis. This accumulation may alter downstream signaling pathways, potentially reducing oxidative stress and inflammation.

Modulation of Ferroptosis

In combination therapies, this compound enhances ferroptosis—a regulated cell death mechanism—by disrupting lipid peroxidation pathways. This suggests a broader role in lipid homeostasis beyond simple enzyme inhibition.

Table 1: Substrate Specificity of Lp-PLA2

| Substrate | Reaction Outcome | Role in Pathology |

|---|---|---|

| Platelet-activating factor (PAF) | Lyso-PAF + Acetate | Pro-inflammatory signaling |

| Oxidized phosphatidylcholine | LysoPC + Oxidized fatty acids | Endothelial dysfunction, plaque instability |

| Oxidized phosphatidylserine | LysoPS + Oxidized fatty acids | Macrophage activation, foam cell formation |

Table 2: Effects of this compound

| Outcome | Mechanism | Clinical Relevance |

|---|---|---|

| Reduced pro-inflammatory mediators | Inhibition of LPC/LPA generation | Mitigated atherosclerosis |

| Altered lipid metabolism | Accumulation of oxidized phospholipids | Potential anti-inflammatory effects |

| Enhanced ferroptosis | Synergistic effects with other agents | Cancer therapy adjunct |

Source :

Scientific Research Applications

Lp-PLA2-IN-15 has a wide range of scientific research applications, including:

Chemistry: Used as a tool to study enzyme inhibition and reaction mechanisms.

Biology: Investigated for its role in modulating inflammatory pathways and cellular responses.

Medicine: Explored as a potential therapeutic agent for cardiovascular diseases, Alzheimer’s disease, and other inflammatory conditions.

Industry: Utilized in the development of diagnostic assays and therapeutic formulations .

Mechanism of Action

Lp-PLA2-IN-15 exerts its effects by inhibiting the activity of lipoprotein-associated phospholipase A2. This enzyme is involved in the hydrolysis of oxidized phospholipids, leading to the production of pro-inflammatory mediators. By inhibiting Lp-PLA2, this compound reduces the formation of these mediators, thereby modulating inflammatory responses and potentially reducing the progression of atherosclerosis .

Comparison with Similar Compounds

Similar Compounds

Darapladib: Another Lp-PLA2 inhibitor with similar applications in cardiovascular research.

Rilapladib: Known for its role in inhibiting Lp-PLA2 and its potential therapeutic effects in atherosclerosis

Uniqueness

Its distinct chemical structure and mechanism of action differentiate it from other Lp-PLA2 inhibitors, making it a valuable tool in scientific research .

Q & A

Basic Research Questions

Q. What is the primary mechanism of action of Lp-PLA2-IN-15 in Alzheimer's disease models, and how is this validated experimentally?

- Methodological Answer : this compound inhibits lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme implicated in neuroinflammatory pathways. Validation involves:

- Enzyme inhibition assays : Measure IC50 values using recombinant human Lp-PLA2 (rhLp-PLA2) in standardized kinetic assays .

- In vivo models : Administer this compound in transgenic Alzheimer’s disease (AD) mice and quantify biomarkers like amyloid-beta plaques and pro-inflammatory cytokines (e.g., IL-6, TNF-α) .

- Specificity controls : Compare activity against structurally similar phospholipases (e.g., PLA2G10) to confirm selectivity .

Q. Which in vitro or in vivo models are most appropriate for evaluating this compound's efficacy, and what criteria should guide model selection?

- Methodological Answer :

- In vitro : Use human neuroblastoma cell lines (e.g., SH-SY5Y) to assess this compound’s cytotoxicity and anti-inflammatory effects via LPS-induced cytokine release assays .

- In vivo : Prioritize double-transgenic AD models (e.g., APP/PS1 mice) with quantifiable cognitive deficits and biomarker readouts. Criteria include genetic relevance to human AD pathology, reproducibility of behavioral assays, and alignment with Lp-PLA2’s role in blood-brain barrier permeability .

Q. What are the standard protocols for assessing this compound's inhibitory activity, and how are potential off-target effects minimized?

- Methodological Answer :

- Kinetic assays : Use fluorogenic substrates (e.g., PAF analog) to monitor Lp-PLA2 activity in real-time, ensuring pH and temperature stability (pH 7.4, 37°C) .

- Counter-screening : Test against panels of related enzymes (e.g., PLA2G7, PLA2G10) and receptors (e.g., GPCRs) at 10× IC50 concentrations to identify off-target interactions .

- Dose-response validation : Perform triplicate experiments with statistical power analysis (α = 0.05, power ≥80%) to confirm reproducibility .

Advanced Research Questions

Q. How can researchers optimize experimental protocols to address variability in this compound's pharmacokinetic data across studies?

- Methodological Answer :

- Pharmacokinetic (PK) standardization : Use LC-MS/MS to quantify plasma and brain concentrations in rodents, ensuring uniform sampling intervals (e.g., 0.5, 2, 8, 24 hrs post-dose) and normalization to body weight .

- Covariate analysis : Account for variables like age, sex, and diet in AD models using multivariate regression models .

- Inter-laboratory calibration : Share raw data and analytical protocols via repositories (e.g., Zenodo) to harmonize PK reporting .

Q. What methodologies are recommended to resolve contradictions between in vitro potency and in vivo efficacy data for this compound?

- Methodological Answer :

- Tissue penetration studies : Use microdialysis or MALDI imaging to verify brain bioavailability, addressing discrepancies due to blood-brain barrier limitations .

- Metabolite profiling : Identify active/inactive metabolites via high-resolution mass spectrometry (HRMS) to explain reduced in vivo activity .

- Systems pharmacology modeling : Integrate in vitro IC50, PK, and target engagement data to predict in vivo dose-response relationships .

Q. What strategies ensure rigorous validation of this compound's specificity against related phospholipase isoforms (e.g., PLA2G7 vs. PLA2G10)?

- Methodological Answer :

- Structural docking : Perform molecular dynamics simulations to compare binding affinities with isoform-specific active sites (e.g., PLA2G7’s catalytic triad vs. PLA2G10’s hydrophobic pocket) .

- CRISPR knockout models : Generate PLA2G7- or PLA2G10-deficient cell lines to isolate this compound’s effects .

- Cross-inhibition assays : Use isoform-specific inhibitors (e.g., darapladib for PLA2G7) as positive controls in competition experiments .

Q. Methodological Best Practices

- Data reproducibility : Document experimental conditions (e.g., buffer composition, equipment calibration) in supplemental materials to enable replication .

- Conflict resolution : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize follow-up studies when data conflicts arise .

- Ethical reporting : Disclose negative results (e.g., lack of efficacy in certain models) to mitigate publication bias .

Properties

Molecular Formula |

C22H17F5N4O3 |

|---|---|

Molecular Weight |

480.4 g/mol |

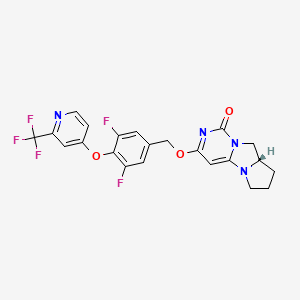

IUPAC Name |

(6S)-11-[[3,5-difluoro-4-[2-(trifluoromethyl)pyridin-4-yl]oxyphenyl]methoxy]-2,8,10-triazatricyclo[6.4.0.02,6]dodeca-1(12),10-dien-9-one |

InChI |

InChI=1S/C22H17F5N4O3/c23-15-6-12(7-16(24)20(15)34-14-3-4-28-17(8-14)22(25,26)27)11-33-18-9-19-30-5-1-2-13(30)10-31(19)21(32)29-18/h3-4,6-9,13H,1-2,5,10-11H2/t13-/m0/s1 |

InChI Key |

VYMXZQQIOZTTMU-ZDUSSCGKSA-N |

Isomeric SMILES |

C1C[C@H]2CN3C(=CC(=NC3=O)OCC4=CC(=C(C(=C4)F)OC5=CC(=NC=C5)C(F)(F)F)F)N2C1 |

Canonical SMILES |

C1CC2CN3C(=CC(=NC3=O)OCC4=CC(=C(C(=C4)F)OC5=CC(=NC=C5)C(F)(F)F)F)N2C1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.